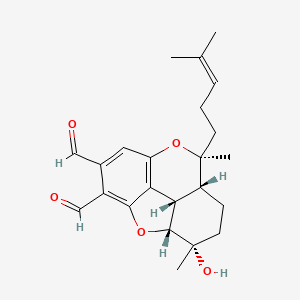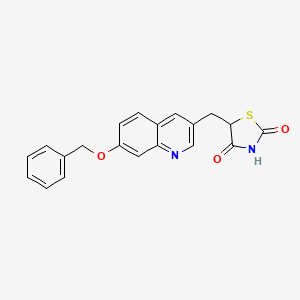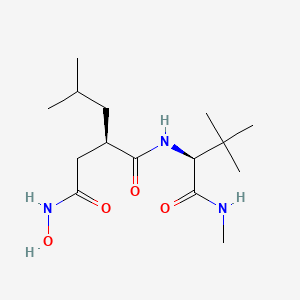
2-(Hydroxymethyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxymethylglutaric acid is the 2-hydroxymethyl derivative of glutaric acid. It derives from a glutaric acid. It is a conjugate acid of a 2-hydroxymethylglutarate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibition Studies
Synthesis and Biological Evaluation : 2-(Hydroxymethyl)pentanedioic acid derivatives have been synthesized and evaluated for their inhibitory activities. Enantiomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCP II), were prepared and their biological activities described (Vitharana et al., 2002).
Enhanced Brain Delivery : Enhanced delivery of 2-PMPA to the brain following intranasal administration of its γ-substituted ester prodrugs has been reported. This improved delivery method shows promise for testing GCPII inhibition in neurological and psychiatric disorders (Nedelcovych et al., 2017).
Chemical and Biological Activity Analysis
Discovery and Structure-Activity Relationships : Studies have identified benzylamides of pentanedioic acid as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. These studies help in understanding the chemical structure and biological activity relationships (Roche et al., 2009).
Biological Evaluation of Thiol-Based Inhibitors : A series of 2-(thioalkyl)pentanedioic acids were synthesized and evaluated as inhibitors of glutamate carboxypeptidase II. This exploration of thiol-based compounds provides insight into their role in GCP II inhibition (Majer et al., 2003).
Enhanced Oral Bioavailability Studies : Investigations into the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) using prodrugs have been conducted. This research is crucial for clinical development and application in various diseases (Dash et al., 2019).
Environmental and Analytical Research
Atmospheric Tracer Compounds : The study on polar organic compounds in atmospheric particulate matter identified several multifunctional organic compounds related to pentanedioic acid, useful as atmospheric tracers for secondary organic aerosol from monoterpenes (Jaoui et al., 2005).
Enantiospecificity in Inhibition : Research on enantiospecificity of glutamate carboxypeptidase II inhibition highlights the different potencies of enantiomers of pentanedioic acid derivatives, providing insights into stereochemical effects on biological activity (Tsukamoto et al., 2005).
Froth Flotation in Mineral Processing : The use of 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, in the flotation of ilmenite, demonstrates the chemical's application in mineral processing and its superior collecting activity (Deng et al., 2021).
Discovery of Pyrrole Alkaloids : The identification of new pyrrole alkaloids in Lycium chinense, where derivatives of pentanedioic acid were among the compounds isolated, indicates the compound's relevance in natural product chemistry (Youn et al., 2016).
Biological Production of Malic Acid : The biological production of malic acid (2-hydroxybutanedioic acid) is explored, highlighting its potential as a precursor for industrially important chemicals, demonstrating the broader application of dicarboxylic acids like pentanedioic acid (Dai et al., 2018).
Eigenschaften
Molekularformel |
C6H10O5 |
|---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
XPQIPNORJZZYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)


![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)


